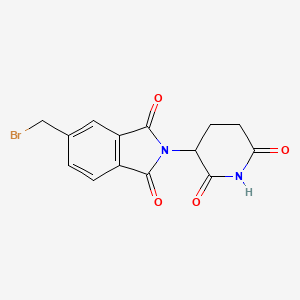

5-(Bromomethyl)-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione

Description

5-(Bromomethyl)-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione (CAS: 1312023-72-5) is a cereblon (CRBN)-targeting ligand widely used in proteolysis-targeting chimeras (PROTACs). Its structure features a bromomethyl substituent at the 5-position of the isoindoline-1,3-dione core and a 2,6-dioxopiperidin-3-yl group at the 2-position. This compound is valued for its ability to recruit CRBN, enabling targeted protein degradation, and its bromomethyl group facilitates covalent conjugation to other molecular entities in drug design .

Properties

IUPAC Name |

5-(bromomethyl)-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11BrN2O4/c15-6-7-1-2-8-9(5-7)14(21)17(13(8)20)10-3-4-11(18)16-12(10)19/h1-2,5,10H,3-4,6H2,(H,16,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKYAHCAWCMMYQI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)CBr | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11BrN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-(Bromomethyl)-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione, also known by its IUPAC name, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

- Molecular Formula : C14H11BrN2O4

- Molecular Weight : 351.16 g/mol

- CAS Number : 1312023-72-5

- Purity : ≥95% .

The compound exhibits biological activity primarily through its interaction with specific protein targets involved in various cellular pathways. Notably, it has been shown to act as an inhibitor of IKAROS Family Zinc Finger proteins (IKZF), particularly IKZF2 and IKZF4. These proteins are crucial in regulating immune responses and hematopoiesis. The degradation of these proteins can lead to enhanced immune responses against tumors, suggesting a potential application in cancer therapy .

Key Mechanisms

- IKZF Degradation : The compound selectively degrades IKZF2 and IKZF4 at concentrations below 50 μM, which is significant for therapeutic applications in oncology .

- Immune Modulation : By reducing the levels of regulatory T cells (Tregs), it may enhance anti-tumor immunity .

Antitumor Activity

Research has indicated that compounds similar to this compound exhibit significant antitumor properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines.

Case Studies

- Study on Leukemia Cells : A study explored the effects of this compound on leukemia cell lines, showing a dose-dependent inhibition of cell growth and induction of apoptosis .

- Solid Tumors : Another investigation focused on solid tumor models where treatment with the compound led to significant tumor regression, attributed to enhanced cytotoxic T cell activity .

Immunomodulatory Effects

The compound has been identified as an immunomodulatory agent. Its ability to modulate immune responses makes it a candidate for treating autoimmune diseases as well as enhancing tumor immunity.

Table 1: Summary of Biological Activities

In Vitro Studies

Numerous in vitro studies have confirmed the efficacy of this compound against various cancer types:

- Cell Lines Tested :

- HL-60 (leukemia)

- HeLa (cervical cancer)

- A549 (lung cancer)

These studies highlight its potential as an effective therapeutic agent.

Scientific Research Applications

Anticancer Applications

The compound has been evaluated for its anticancer properties, particularly through studies assessing its efficacy against various cancer cell lines. Notably, it has shown significant antitumor activity.

Case Study: Antitumor Activity

A study conducted by the National Cancer Institute (NCI) employed a single-dose assay across a panel of approximately sixty cancer cell lines. The results indicated that the compound exhibited a mean growth inhibition (GI) value of 15.72 μM, demonstrating its potential as an effective anticancer agent .

Neuropharmacological Applications

Research indicates that this compound may also possess neuropharmacological properties that could be beneficial in treating neurological disorders.

Potential for Alzheimer's Disease Treatment

Recent studies have focused on the development of multi-target-directed ligands for Alzheimer's disease. Compounds similar to 5-(Bromomethyl)-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione have been explored for their ability to inhibit acetylcholinesterase and β-secretase, both of which are implicated in Alzheimer's pathology .

Table: Comparison of Biological Activities

Synthesis and Development

The synthesis of this compound involves several steps that incorporate bromination and cyclization reactions. These synthetic routes are crucial for optimizing yields and enhancing the biological activity of the compound.

Synthesis Overview:

- Bromination of precursor compounds.

- Cyclization to form the isoindoline structure.

- Functionalization to introduce piperidine moieties.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The biological and chemical properties of isoindoline-1,3-dione derivatives are highly dependent on substituent type and position. Below is a comparative analysis of key analogs:

Key Research Findings

Substituent-Driven Activity : The 5-position substituent profoundly affects CRBN-binding and degradation efficiency. Bromomethyl and ethynyl groups enhance PROTAC functionality, while nitro or unsubstituted analogs show diminished activity .

Bromomethyl derivatives are emerging as next-generation candidates for targeted protein degradation .

Reactivity Hierarchy : Bromomethyl > Ethynyl > Bromo > Hydroxy > Nitro in terms of conjugation utility and CRBN engagement .

Preparation Methods

Reaction of 3-Aminopiperidine-2,6-dione with Brominated Esters

A common approach involves reacting 3-aminopiperidine-2,6-dione with methyl 5-(bromomethyl)-2-bromobenzoate derivatives. This method proceeds via a nucleophilic substitution mechanism:

-

Substrate Preparation : Methyl 2-bromomethyl-5-bromobenzoate is synthesized by brominating methyl 2-methylbenzoate using N-bromosuccinimide (NBS) under UV light.

-

Coupling Reaction : The brominated ester is reacted with 3-aminopiperidine-2,6-dione in dimethylformamide (DMF) with triethylamine (TEA) as a base.

-

Cyclization : Intramolecular cyclization under reflux yields the isoindoline-1,3-dione core.

Key Parameters :

Bromination of Methyl-Group Precursors

Direct bromination of 5-methylisoindoline derivatives using brominating agents (e.g., HBr/H2O2 or NBS) provides an alternative route:

-

Substrate : 2-(2,6-Dioxopiperidin-3-yl)-5-methylisoindoline-1,3-dione

-

Brominating Agent : NBS in CCl4 under radical initiation (AIBN)

-

Conditions : Reflux for 12–24 hours

-

Yield : 50–65%

Palladium-Catalyzed Cross-Coupling Reactions

Suzuki-Miyaura Coupling

Palladium-catalyzed coupling enables the introduction of the bromomethyl group via boronic esters.

Buchwald-Hartwig Amination

Used for introducing amine functionalities, this method can be adapted for bromomethyl derivatives by subsequent bromination.

-

Catalyst : Pd(OAc)2 with BINAP ligand

-

Solvent : Toluene

-

Temperature : 110°C

-

Post-Bromination : HBr/AcOH at 0°C

Oxidation of Hydroxylactam Intermediates

Iron-catalyzed oxidation of hydroxylactams provides a pathway to isoindoline-1,3-diones.

-

Substrate : 3-Hydroxy-2-(2,6-dioxopiperidin-3-yl)isoindolin-1-one

-

Oxidant : Fe(TFA)3 (10 mol%) with tert-butyl hydroperoxide (TBHP)

-

Solvent : Acetonitrile

-

Temperature : 60°C, 24 hours

-

Yield : 41–88%

Comparative Analysis of Methods

| Method | Catalyst/Reagent | Yield | Advantages | Limitations |

|---|---|---|---|---|

| Nucleophilic Substitution | NBS, TEA | 60–75% | Simple setup, scalable | Moderate yields, byproduct formation |

| Suzuki-Miyaura Coupling | Pd2(dba)3/Xantphos | 70–85% | High selectivity | Costly catalysts, oxygen-sensitive |

| Oxidation of Hydroxylactams | Fe(TFA)3/TBHP | 41–88% | Mild conditions | Variable yields depending on substrate |

Critical Factors for Optimization

-

Purification : Column chromatography (silica gel, eluent: CH2Cl2/MeOH 10:1) is essential due to polar byproducts.

-

Stability : The bromomethyl group is prone to hydrolysis; reactions must be conducted under anhydrous conditions.

-

Scale-Up : Palladium-based methods are preferred for industrial synthesis despite catalyst costs .

Q & A

Q. What are the common synthetic routes for 5-(Bromomethyl)-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione, and what analytical techniques are used to confirm its structure?

Methodological Answer: The synthesis typically involves functionalizing the isoindoline-1,3-dione core with a bromomethyl group and conjugating it to the 2,6-dioxopiperidin-3-yl moiety. Key steps include:

- Nucleophilic substitution to introduce the bromomethyl group.

- Cyclocondensation to integrate the dioxopiperidine ring.

- Purification via column chromatography or recrystallization.

Structural confirmation requires:

Q. How is this compound utilized in enzyme inhibition studies, and what experimental controls are necessary to ensure reliability?

Methodological Answer: The compound acts as a covalent inhibitor or probe due to its electrophilic bromomethyl group, which can alkylate nucleophilic residues (e.g., cysteine) in enzyme active sites. Best practices include:

- Negative controls : Use of non-brominated analogs (e.g., methyl derivatives) to distinguish specific alkylation from non-specific binding .

- Kinetic assays : Measure IC₅₀ values under varying substrate concentrations to determine inhibition modality (competitive vs. non-competitive) .

- Mass spectrometry : Confirm covalent adduct formation between the compound and target enzyme .

Advanced Research Questions

Q. How can researchers resolve contradictions in enzyme inhibition data involving this compound, particularly when results conflict with theoretical predictions?

Methodological Answer: Contradictions often arise from unaccounted variables (e.g., solvent effects, protein conformational states). Strategies include:

- Theoretical alignment : Re-examine the enzyme’s catalytic mechanism and assess whether the compound’s reactivity aligns with the active site’s electrostatic environment .

- Replication studies : Conduct assays under standardized buffer conditions (pH, ionic strength) to isolate confounding factors .

- Computational modeling : Use molecular dynamics simulations to predict binding poses and identify steric/electronic mismatches .

Q. Example Workflow :

Validate enzyme activity with a known inhibitor.

Perform dose-response curves across multiple pH levels.

Cross-validate with isothermal titration calorimetry (ITC) to measure binding thermodynamics .

Q. What strategies are effective for characterizing polymorphic forms of this compound, and how do polymorphs influence its biochemical activity?

Methodological Answer: Polymorphs can alter solubility, bioavailability, and binding kinetics. Characterization methods include:

- X-ray powder diffraction (XRPD) to identify crystalline phases .

- Differential scanning calorimetry (DSC) to detect thermal transitions (melting points, glass transitions) .

- Solubility assays in biorelevant media (e.g., simulated gastric fluid) .

Table 1 : Comparison of Polymorph Characterization Techniques

Q. How can structural modifications (e.g., halogen substitution) of this compound be systematically explored to optimize its biological activity?

Methodological Answer: Rational design involves:

- SAR studies : Replace bromine with other halogens (e.g., iodine, fluorine) to modulate reactivity and steric bulk. For example, iodinated analogs show enhanced electrophilicity .

- Click chemistry : Introduce functional handles (e.g., azide/alkyne) for bioconjugation or prodrug strategies .

- In silico screening : Prioritize derivatives using docking scores and ADMET predictions .

Case Study :

Fluorination at the 5-position (as in 5-fluoro analogs) reduces off-target reactivity while maintaining inhibitory potency against proteasome subunits .

Q. What safety and handling protocols are critical when working with this compound in laboratory settings?

Methodological Answer:

Q. How can researchers leverage this compound’s dual functionality (bromomethyl and dioxopiperidine) to develop targeted protein degradation probes?

Methodological Answer: The compound can serve as a warhead in PROTACs (Proteolysis-Targeting Chimeras):

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.